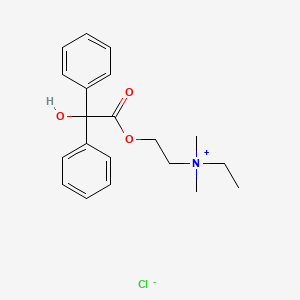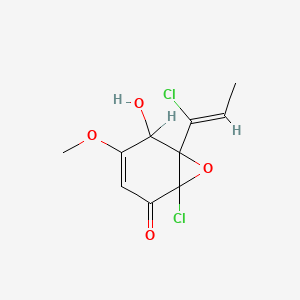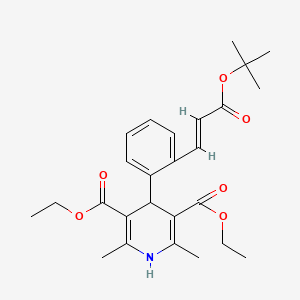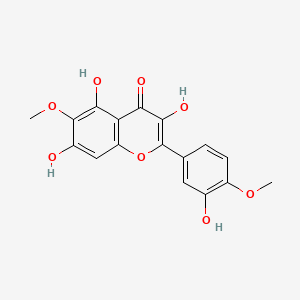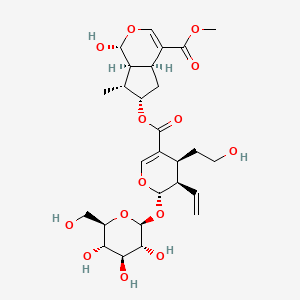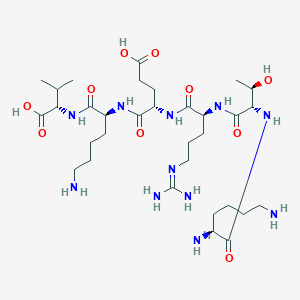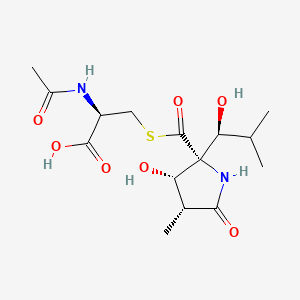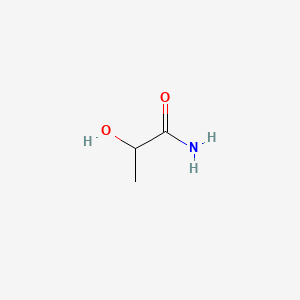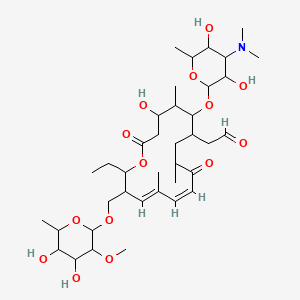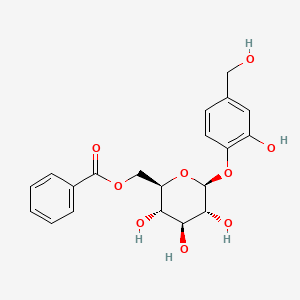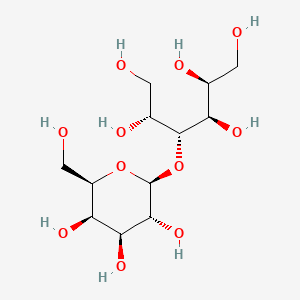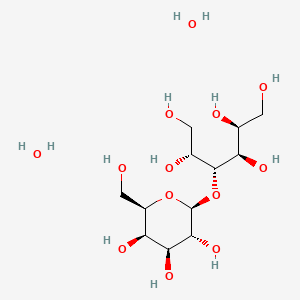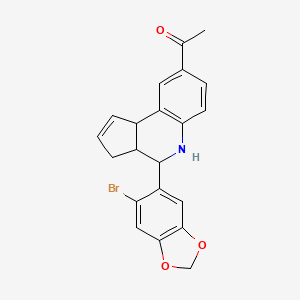
G1, GPR30 抑制剂
描述
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone is a complex organic compound belonging to the quinoline family. It is characterized by its unique structure, which includes a brominated benzodioxole moiety and a cyclopentaquinoline core.
科学研究应用
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a selective agonist of G protein-coupled estrogen receptor (GPER), which is involved in various physiological processes.
Biological Research: The compound is used to study the role of GPR30 in vivo, facilitating experiments to define its physiological functions.
作用机制
Target of Action
The primary target of the GPR30 inhibitor G1 is the G protein-coupled estrogen receptor (GPER, formerly known as GPR30) . GPER is a seven-transmembrane receptor that mediates non-genomic estrogenic signaling . It is involved in various cellular processes such as cell-cycle progression, cellular proliferation, differentiation, apoptosis, migration, and invasion .
Mode of Action
G1, as a selective agonist of GPER, interacts with its target to modulate its activity .
生化分析
Biochemical Properties
Syn-1-[4-(6-bromobenzo[1,3] dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone interacts with the GPR30 receptor, which is involved in the rapid but transient activation of extracellular signal-regulated kinase-1/2 (Erk1/2) to stimulate proliferation in ER-negative breast cancer cells, and in endometrial and ovarian cancer cells . The compound also regulates PJA1 expression via the cAMP/PKA/CREB signaling pathway .
Cellular Effects
The activation of GPR30 by Syn-1-[4-(6-bromobenzo[1,3] dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone has been shown to inhibit the growth of androgen-dependent and androgen-independent prostate cancer (PCa) cells in vitro . It has also been found to induce cell-cycle arrest at the G2 phase and reduce the expression of G2-checkpoint regulators .
Molecular Mechanism
The molecular mechanism of action of Syn-1-[4-(6-bromobenzo[1,3] dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone involves binding to the GPR30 receptor, followed by sustained activation of Erk1/2 and a c-jun/c-fos-dependent upregulation of p21, resulting in the arrest of PC-3 growth at the G2 phase .
准备方法
The synthesis of G-1 involves several steps. One common method includes the following steps:
Formation of the benzodioxole moiety: This step involves the bromination of 1,3-benzodioxole using N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopentaquinoline core synthesis: The cyclopentaquinoline core is synthesized through a series of cyclization reactions, often involving palladium-catalyzed amination.
Coupling of the benzodioxole and cyclopentaquinoline: The final step involves coupling the brominated benzodioxole with the cyclopentaquinoline core under specific reaction conditions, such as using a base like cesium carbonate (Cs2CO3) and a palladium catalyst.
化学反应分析
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone can be compared with other similar compounds, such as:
4-(6-Bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: This compound shares a similar benzodioxole moiety but differs in its quinoline core structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl): This compound contains a benzodioxole moiety but has a different functional group and overall structure.
属性
CAS 编号 |
881639-98-1 |
|---|---|
分子式 |
C21H18BrNO3 |
分子量 |
412.3 g/mol |
IUPAC 名称 |
1-[(3aR,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14-,21?/m1/s1 |
InChI 键 |
VHSVKVWHYFBIFJ-LYWAUEGTSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
手性 SMILES |
CC(=O)C1=CC2=C(C=C1)NC([C@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
外观 |
Solid powder |
Pictograms |
Irritant; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone G-1 ethanone compound GPR30 agonist G1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of G-1 in glioblastoma cells?
A1: G-1 exhibits a cytostatic effect on GBM cells by disrupting tubulin dynamics. [] This disruption blocks tubulin polymerization, a crucial process for cell division, leading to G2/M cell cycle arrest. []
Q2: Is the effect of G-1 on tubulin dynamics dependent on the G-protein-coupled estrogen receptor (GPER)?
A2: Interestingly, the observed G-1-induced blockade of tubulin polymerization and subsequent cell cycle arrest appear to be independent of GPER. [] Further research is needed to fully elucidate the precise molecular target of G-1.
Q3: Does G-1 enhance the efficacy of temozolomide, the standard chemotherapy for GBM?
A3: Yes, research indicates that G-1 potentiates the effect of temozolomide. [] Combining both treatments leads to a prolonged mitotic arrest, even in GBM cell lines less sensitive to temozolomide alone. []
Q4: What is the significance of GPER expression in GBM patients?
A4: In silico analysis suggests that GPER expression levels might correlate with survival rates in female GBM patients. [] This finding highlights the potential influence of estrogen signaling pathways in GBM progression, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


